molecular formula C18H22O B1266526 4-Sec-butyl-2-(1-phenylethyl)phenol CAS No. 2622-83-5

4-Sec-butyl-2-(1-phenylethyl)phenol

Cat. No. B1266526
CAS RN: 2622-83-5
M. Wt: 254.4 g/mol
InChI Key: QJNBIFRUSFIANU-UHFFFAOYSA-N
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Description

4-Sec-butyl-2-(1-phenylethyl)phenol is a complex organic compound with significant relevance in the field of polymer chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand and utilize its potential in various applications, excluding drug use and side effects.

Synthesis Analysis

The synthesis of compounds related to 4-Sec-butyl-2-(1-phenylethyl)phenol involves various chemical strategies, including polymerization and functionalization reactions. For instance, Hayashi and Hirao (2001) detailed the synthesis of chain-end and in-chain functionalized polystyrenes with definite numbers of functional groups, including phenol, through reactions involving substituted 1,1-diphenylalkyllithiums, showcasing a methodology potentially applicable to synthesizing similar phenolic compounds (Hayashi & Hirao, 2001).

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been elucidated through techniques such as X-ray diffraction. Bryan (2000) investigated the structure of a closely related phenol derivative, highlighting the torsion angles and intermolecular interactions, which are critical for understanding the spatial arrangement and reactivity of 4-Sec-butyl-2-(1-phenylethyl)phenol (Bryan, 2000).

Chemical Reactions and Properties

Chemical reactions involving phenolic compounds, such as 4-Sec-butyl-2-(1-phenylethyl)phenol, include a wide range of transformations. Xu et al. (2010) described the copper(I)-catalyzed synthesis of 2-(Phenylthio)phenols from simple phenols, a process involving tandem reactions that could be related to the chemical reactivity of 4-Sec-butyl-2-(1-phenylethyl)phenol (Xu, Wan, Mao, & Pan, 2010).

Physical Properties Analysis

The physical properties of phenolic compounds, including solubility, melting point, and molecular weight, are pivotal for their application in material science. The synthesis and characterization of poly(p-phenylene) derivatives by Rau and Rehahn (1993) provide insight into the solubility and molecular weight of phenolic polymers, which are essential for understanding the physical properties of 4-Sec-butyl-2-(1-phenylethyl)phenol (Rau & Rehahn, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are crucial for the application and synthesis of phenolic compounds. The work by Yong (2012) on synthesizing 4-(Sec-butyl)-2,6-di-tert-butylphenol explores the influence of reaction conditions on product yield, showcasing the chemical properties and reactivity of similar phenolic compounds (Yong, 2012).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Phenolic Azo Dyes : A study by Bal et al. (2014) involves the synthesis of 4-(sec-butyl)-2-[(E)-(4-chlorophenyl) diazenyl]phenol, among other azo dyes. These compounds were characterized using spectroscopic methods and demonstrated antimicrobial and antifungal activities (Bal et al., 2014).

  • Preparation and Application of Surfactants : Research by Zhang Jian-yu (2003) focused on preparing surfactants from mixed phenol derived from the recovered residue of o-sec-butyl phenol. These surfactants were effectively used in agricultural emulsifiers (Zhang Jian-yu, 2003).

  • Synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol : A study by Z. Yong (2012) describes the synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene, using sulfuric resin as a catalyst (Z. Yong, 2012).

Applications in Antioxidants and Antibacterial Properties

  • Additive Performance in Base Stocks : A study by Ashmawy et al. (2017) evaluated the antioxidant efficiency of azo phenol liquid crystal derivatives, including 2-sec-butyl-4-(p-tolyldiazenyl)phenyl 4-(dodecyloxy) benzoate, in Egyptian lubricating base oil. These compounds demonstrated superior antioxidant efficiency (Ashmawy et al., 2017).

  • Oxidation Stability Control Using Azophenols : Osman (2016) investigated the oxidation stability of local base stock in the presence of azo-compounds like 2-sec-butyl-4-[(4-methoxyphenyl)-diazenyl] phenol. This study showed enhanced oxidative stability of the base stock with these compounds (Osman, 2016).

  • Biotransformation by Gram-Positive Bacteria : Hahn et al. (2013) explored the transformation of 4-sec-butylphenol by bacteria like Mycobacterium neoaurum and Nocardia cyriacigeorgica, yielding products with potential applications in environmental protection (Hahn et al., 2013).

Solar Applications and Electrochemistry

  • Stability in Solar Applications : Ashmawy et al. (2021) studied the effect of new azophenols, including 2-sec-butyl-4-((3-chlorophenyl) diazenyl) phenol, in solar applications to enhance the oxidation stability of heat transfer fluids. The results showed improved performance of these compounds in solar energy materials (Ashmawy et al., 2021).

  • Electrochemistry of Phenol in Ionic Liquids : Research by Villagrán et al. (2006) described the electrochemistry of phenol, including 4-tert-butyl-phenol, in bis{(trifluoromethyl)sulfonyl}amide-based ionic liquids. This study contributes to understanding the electrochemical behavior of phenol derivatives in ionic liquids (Villagrán et al., 2006).

Other Relevant Studies

  • Phenolysis and Methanolysis Studies : Okamoto et al. (1975) conducted phenolysis of 1-phenylethyl chloride in sterically hindered 2,6-dialkylphenol solvents, providing insights into the mechanisms of phenolysis in different solvent environments (Okamoto et al., 1975).

  • Anticonvulsant Properties of Phenols : Mishra and Baker (2012) explored the anticonvulsant properties of 4-hydroxy-trifluoroethyl phenols, including those with sec-butyl substituents, demonstrating the potential therapeutic applications of these compounds in epilepsy treatment (Mishra & Baker, 2012).

Safety And Hazards

4-Sec-butyl-2-(1-phenylethyl)phenol should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-butan-2-yl-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-4-13(2)16-10-11-18(19)17(12-16)14(3)15-8-6-5-7-9-15/h5-14,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBIFRUSFIANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949091
Record name 4-(Butan-2-yl)-2-(1-phenylethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sec-butyl-2-(1-phenylethyl)phenol

CAS RN

2622-83-5
Record name 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol
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Record name NSC97296
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Record name 4-(Butan-2-yl)-2-(1-phenylethyl)phenol
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Record name 4-(1-methylpropyl)-2-(1-phenylethyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Vouvoudi, AT Rousi, DS Achilias - Sustainable Chemistry and …, 2023 - Elsevier
The valorization of the plastic part from waste electric and electronic equipment (WEEE) is of significant importance for the upcycling of this waste stream with pyrolysis proposed as an …
Number of citations: 1 www.sciencedirect.com

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